5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1000340-14-6
VCID: VC3873805
InChI: InChI=1S/C8H8ClN3/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12)
SMILES: CC1=C(C=C2C(=CNC2=N1)N)Cl
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

CAS No.: 1000340-14-6

Cat. No.: VC3873805

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine - 1000340-14-6

Specification

CAS No. 1000340-14-6
Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine
Standard InChI InChI=1S/C8H8ClN3/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key OTQWBLFJRWKZDS-UHFFFAOYSA-N
SMILES CC1=C(C=C2C(=CNC2=N1)N)Cl
Canonical SMILES CC1=C(C=C2C(=CNC2=N1)N)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic system where a pyrrole ring is fused to a pyridine ring at the [2,3-b] positions. Key substituents include:

  • Chlorine atom at position 5 of the pyridine moiety

  • Methyl group at position 6 of the pyridine ring

  • Amino group at position 3 of the pyrrole component

This arrangement creates distinct electronic effects: the electron-withdrawing chlorine atom polarizes the aromatic system, while the methyl group provides steric bulk and moderate electron-donating character . The amine group serves as both a hydrogen bond donor and a site for further chemical derivatization.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Compound Reference
Molecular FormulaC₈H₇ClN₃Derived from
Molecular Weight180.62 g/molCalculated
Hydrogen Bond Donors2 (NH of pyrrole and NH₂)
Hydrogen Bond Acceptors3 (N atoms in rings and NH₂)
LogP (Predicted)2.1 ± 0.3Estimated via analogy

Spectral Characterization

While direct spectral data for 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine are unavailable, related compounds provide benchmarks:

  • ¹H NMR: Pyrrole protons typically resonate at δ 6.5–7.5 ppm, while pyridine protons appear upfield at δ 7.0–8.5 ppm . The methyl group would show a singlet near δ 2.4 ppm.

  • ¹³C NMR: The quaternary carbon bearing chlorine would appear at δ 140–150 ppm, consistent with halogenated aromatics.

  • IR Spectroscopy: N-H stretches (amine and pyrrole) expected at 3300–3500 cm⁻¹, with aromatic C=C vibrations at 1450–1600 cm⁻¹.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Two primary strategies emerge for constructing the pyrrolo[2,3-b]pyridine core:

Route 1: Cyclocondensation Approach

  • Starting Material: 5-Chloro-6-methylpyridin-3-amine

  • Cyclization: Treat with acetylene dicarboxylate in DMF at 80°C to form the pyrrole ring .

  • Protection/Deprotection: Use SEM (trimethylsilylethoxymethyl) groups to protect reactive NH sites during functionalization .

Route 2: Cross-Coupling Strategy

  • Core Construction: Begin with 4-chloro-5-iodopyrrolo[2,3-b]pyridine

  • Suzuki-Miyaura Coupling: Introduce methyl group via Pd-catalyzed coupling with methylboronic acid .

  • Buchwald-Hartwig Amination: Install amine group using CuI/L-proline catalytic system .

Industrial Production Considerations

Scale-up requires addressing three critical factors:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for improved environmental profile.

  • Catalyst Recycling: Implement fixed-bed Pd catalysts with >90% recovery rates.

  • Purification: Combine crystallization (hexane/EtOAc) with simulated moving bed chromatography .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profile

Structural analogs demonstrate potent inhibition of:

  • Fibroblast Growth Factor Receptors (FGFRs): IC₅₀ = 12–18 nM via competitive ATP-binding site occupation.

  • Monoamine Oxidase B (MAO-B): Kᵢ = 8.3 μM through interaction with FAD cofactor.

  • Bacterial DNA Gyrase: MIC = 2 μg/mL against Staphylococcus aureus by stabilizing enzyme-DNA cleavage complex.

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a core structure for:

  • FGFR1–4 Inhibitors: Structural modifications at position 3 enhance selectivity over VEGFR2.

  • CDK4/6 Inhibitors: Addition of pyrimidine rings at position 7 improves cell permeability (Papp = 12 × 10⁻⁶ cm/s) .

Antibacterial Agents

Halogenated pyrrolopyridines show enhanced activity against Gram-positive pathogens:

  • MRSA Activity: MIC₉₀ = 4 μg/mL when combined with β-lactamase inhibitors.

  • Biofilm Disruption: 78% reduction in Pseudomonas aeruginosa biofilm at 16 μg/mL.

Future Research Directions

  • Metabolic Stability Optimization: Introduce deuterium at position 6 methyl to reduce CYP3A4-mediated oxidation.

  • Prodrug Development: Explore phosphonoxymethyl promoiety for enhanced oral bioavailability .

  • Targeted Delivery Systems: Conjugate with folic acid-PEG nanoparticles for tumor-selective accumulation.

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